molecular formula C18H17NO4 B4406818 3-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

3-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No. B4406818
M. Wt: 311.3 g/mol
InChI Key: RFJMMGOJTCYIPK-UHFFFAOYSA-N
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Description

3-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.

Scientific Research Applications

3-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, it has been found to possess anti-inflammatory, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of 3-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. In addition, it has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the expression of various inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In addition, it has been shown to inhibit the growth of various pathogenic fungi and bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is its potent anticancer activity against a range of cancer cell lines. It is also relatively easy to synthesize and purify, making it a useful compound for medicinal chemistry and drug discovery. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical applications.

Future Directions

There are several future directions for research on 3-(allyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide. One possible direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its mechanism of action in more detail, with the aim of identifying new targets for drug discovery. Additionally, further research is needed to evaluate its safety and toxicity in vivo, with the aim of developing more effective and safer anticancer drugs.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-8-21-15-5-3-4-13(11-15)18(20)19-14-6-7-16-17(12-14)23-10-9-22-16/h2-7,11-12H,1,8-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJMMGOJTCYIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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